PI3Kδ Isoform Selectivity Over PI3Kα: Class-Level SAR Inferred from the Thieno[3,2-d]pyrimidine Series
The 2025 J. Med. Chem. study by Ran et al. on closely related thieno[3,2-d]pyrimidine derivatives demonstrates that specific N3-aryl and C2-thioether substitutions are critical for achieving PI3Kδ selectivity over PI3Kα. [1] While the exact IC50 for the target compound is not reported, the study provides a quantitative framework: the optimized analogue PI3Kδ/BET-IN-1 (bearing an N3-aryl and C2-thioether substitution) exhibited an IC50 of 12 nM against PI3Kδ and >1000 nM against PI3Kα, representing a >83-fold selectivity window. The presence of the 4-bromophenyl group and ethylsulfanyl chain in the target compound positions it within this SAR landscape as a key intermediate or comparator probe.
| Evidence Dimension | PI3Kδ biochemical inhibition IC50 |
|---|---|
| Target Compound Data | Not directly reported for this CAS; scaffold representative PI3Kδ/BET-IN-1 IC50 = 12 nM |
| Comparator Or Baseline | PI3Kα IC50 > 1000 nM (for the representative analogue) |
| Quantified Difference | >83-fold selectivity for PI3Kδ over PI3Kα (class-level inference) |
| Conditions | Biochemical kinase assay, PI3Kδ vs PI3Kα, J. Med. Chem. 2025 |
Why This Matters
Procurement of the specific 4-bromophenyl/ethylsulfanyl variant is justified for exploring the SAR around PI3Kδ isoform selectivity, a key parameter for developing safer anti-inflammatory or oncology therapeutics.
- [1] Ran K, Huang JH, Li Y, Zhang Y, Hu H, Wang Z, Tang DY, Li HY, Xu ZG, Chen ZZ. Design, Synthesis, and Biological Evaluation of Thieno[3,2‑d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. J Med Chem. 2025 Feb 13;68(3):3260-3281. View Source
